![molecular formula C26H36N2O2S2 B14253925 2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide] CAS No. 183584-08-9](/img/structure/B14253925.png)
2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a 2-ethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] typically involves the reaction of 2-ethylbutylamine with benzoyl chloride to form N-(2-ethylbutyl)benzamide. This intermediate is then subjected to oxidative coupling using a suitable oxidizing agent, such as iodine or hydrogen peroxide, to form the disulfide bond, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a disulfide bond-forming agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or anti-inflammatory agent.
Industry: Used in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in redox signaling and maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-methylethan-1-amine] dihydrochloride
- 2,2’-Disulfanediylbis[N-(2-hydroxyethyl)benzamide]
Uniqueness
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is unique due to its specific substitution pattern with 2-ethylbutyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from other disulfide-containing benzamides that may have different substituents .
Properties
CAS No. |
183584-08-9 |
|---|---|
Molecular Formula |
C26H36N2O2S2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-2-[[2-(2-ethylbutylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H36N2O2S2/c1-5-19(6-2)17-27-25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28-18-20(7-3)8-4/h9-16,19-20H,5-8,17-18H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
DXQVLLPCACQNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


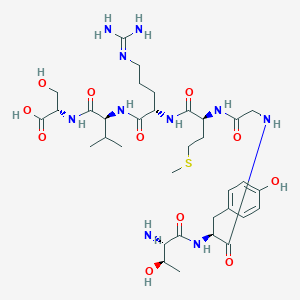

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
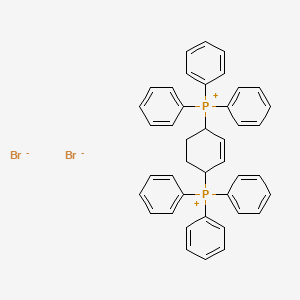
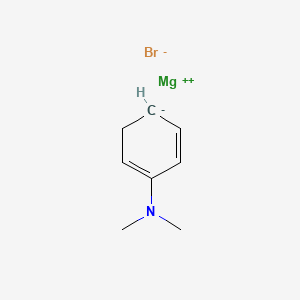

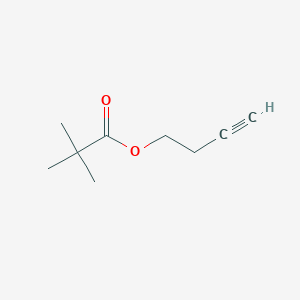
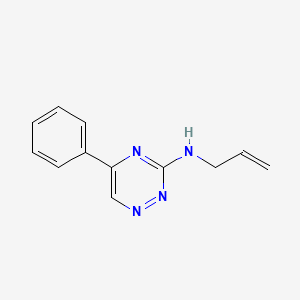
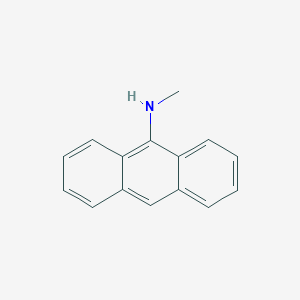
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
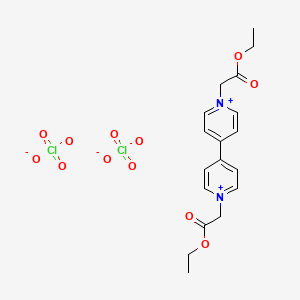
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
